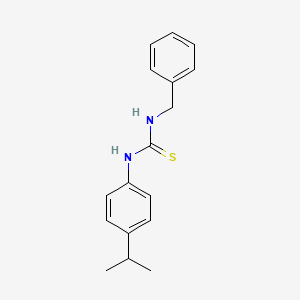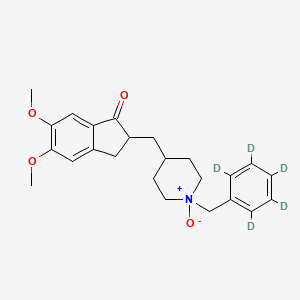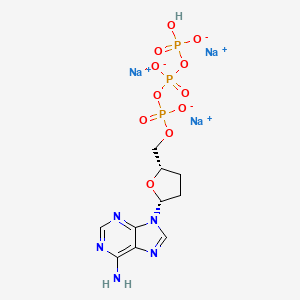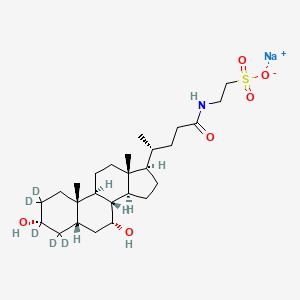
Anti-inflammatory agent 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 15 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable therapeutic agent in the treatment of chronic inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 15 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature. The reaction is carried out in anhydrous acetonitrile as the solvent, with constant stirring .
Industrial Production Methods: For large-scale production, a green synthetic approach is often employed. This involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are used to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Anti-inflammatory agent 15 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: It is employed in cell culture studies to investigate its effects on inflammatory pathways and cellular responses.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Mechanism of Action
Anti-inflammatory agent 15 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation. By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may modulate other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Anti-inflammatory agent 15 can be compared with other similar compounds, such as:
Aspirin: Both compounds inhibit COX enzymes, but this compound may have a more selective action on COX-2, reducing gastrointestinal side effects.
Ibuprofen: Similar to this compound, ibuprofen inhibits COX enzymes, but it may have a shorter duration of action.
Naproxen: This compound also inhibits COX enzymes and has a longer half-life compared to this compound, providing prolonged relief from inflammation.
Uniqueness: this compound is unique due to its potent and selective inhibition of COX-2, which minimizes side effects while providing effective anti-inflammatory action. Its green synthetic production methods also make it an environmentally friendly option in the pharmaceutical industry .
Properties
Molecular Formula |
C17H20N2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-13(2)15-8-10-16(11-9-15)19-17(20)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20) |
InChI Key |
XLHNUFJSOUSSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


